molecular formula C14H15N3O3 B2998919 1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006440-84-1

1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2998919
CAS No.: 1006440-84-1
M. Wt: 273.292
InChI Key: AGSGBMWQRXABLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid is a chemically synthesized pyrazole derivative designed for research applications. This compound features a multifunctional structure, combining a pyrazole core with carboxylic acid and amide substituents, making it a versatile intermediate or building block in organic synthesis and medicinal chemistry. Its structure suggests potential as a precursor for the development of more complex molecules, such as succinate dehydrogenase inhibitor (SDHI) fungicides, given that similar pyrazole-4-carboxylic acid derivatives are known to serve this purpose . Researchers may also utilize this compound in the synthesis of novel heterocyclic hybrids and peptides, exploring its incorporation as a heterocyclic amino acid scaffold to create diverse chemical libraries for drug discovery programs . The presence of both carboxylic acid and amide functional groups provides handles for further chemical modification, enabling coupling reactions or the creation of amide derivatives for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(1-phenylethylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9(10-6-4-3-5-7-10)15-13(18)12-11(14(19)20)8-17(2)16-12/h3-9H,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSGBMWQRXABLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antimalarial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of approximately 273.292 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study conducted by Ocheni and Ukoha demonstrated that compounds similar to this compound showed dose-dependent antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method.

Compound Bacterial Strain MIC (mg/mL)
1-Methyl-3-[(1-phenylethyl)amino]carbonylStaphylococcus aureus25
Bacillus subtilis12.5
Escherichia coli50
Klebsiella pneumoniae50

These findings suggest that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Antimalarial Activity

The antimalarial potential of pyrazole derivatives has been explored in various studies. In vivo studies have shown that these compounds can effectively increase the packed cell volume (PCV) in infected mice, indicating their efficacy against malaria parasites.

Treatment Group PCV (%)
Artesunate (Positive Control)29.6
Nd2(L)2(NO3)4 (500 mg/kg)27.8
L (250 mg/kg)26.5

The results illustrate that the tested compound exhibits a significant antimalarial effect, comparable to established treatments like Artesunate.

Case Studies

  • Study on Antimicrobial Activity : Ocheni and Ukoha evaluated several pyrazole derivatives for their antimicrobial properties against various pathogens. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth and suggested further exploration into their mechanisms of action .
  • Antimalarial Efficacy : A study assessed the in vivo antimalarial activity of pyrazole derivatives using a mouse model infected with Plasmodium falciparum. The results indicated a dose-dependent increase in PCV, supporting the potential use of these compounds in malaria treatment .
  • Anticancer Potential : Research into related pyrazole compounds has indicated their role as effective CK1δ inhibitors, which are crucial in cancer progression. Molecular docking studies have provided insights into their interactions at the molecular level .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key distinction lies in its phenylethylamide group, which contrasts with substituents in analogs such as:

  • Trifluoromethyl (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid): Enhances lipophilicity (Log P) and metabolic stability, making it prevalent in agrochemicals and pharmaceuticals .
  • Morpholinopropylamide (e.g., 1-Methyl-3-{[(3-morpholin-4-ylpropyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid): Improves solubility and targets kinase enzymes due to the morpholine moiety .
Table 1: Structural and Functional Comparison
Compound Name Key Substituent Synthesis Highlights Applications Reference
Target Compound Phenylethylamide Likely HBTU-mediated amide coupling Drug design (CNS candidates)
1-Methyl-3-(trifluoromethyl)-...-carboxylic acid Trifluoromethyl Multi-step (acyl., cyclization) Agrochemicals, pharmaceuticals
1-Allyl-3-amino-...-carboxylic acid Allyl, amino Vilsmeier reaction, oxidation Pesticides, bioactive intermediates
Morpholinopropylamide derivative Morpholinopropylamide Amide coupling Kinase inhibitors, solubility-enhanced drugs

Physicochemical Properties

While direct data on the target compound’s pKa and Log P are unavailable, trends from analogs suggest:

  • Trifluoromethyl analogs : Lower pKa (due to electron-withdrawing CF₃) and higher Log P (~2.5–3.5), enhancing membrane permeability .
  • Amino-allyl derivatives: Moderate Log P (~1.5–2.0) with improved aqueous solubility via hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step processes. A common approach starts with cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives to form the pyrazole core. Subsequent functionalization includes introducing the (1-phenylethyl)amino carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt). For example, similar pyrazole-carboxylic acids are synthesized via Vilsmeier reactions followed by oxidation or hydrogenation steps . Key reagents include carbobenzoxy chloride and diethylchlorophosphonate for electrophilic substitutions, with purification via column chromatography .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation employs spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, with NOE experiments resolving stereochemistry .
  • X-ray Diffraction : Crystal structures reveal hydrogen-bonding networks and spatial arrangements (e.g., intermolecular hydrogen bonds stabilize packing) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in sealed glass containers at -20°C for long-term stability. Avoid moisture and direct sunlight, as decomposition may yield carbon/nitrogen oxides. Solubility in polar solvents (e.g., DMSO) requires inert atmospheres during handling .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in different solvents?

  • Methodological Answer : Systematic solvent-screening studies with kinetic profiling (e.g., UV-Vis monitoring) and computational solvent-effect modeling (DFT/COSMO-RS) can clarify discrepancies. For instance, polar aprotic solvents (DMF) may enhance nucleophilic substitution rates compared to protic solvents (ethanol) . Cross-validation using HPLC-MS to track byproducts is advised .

Q. What strategies optimize the synthesis yield while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Use K2_2CO3_3 or Cs2_2CO3_3 to enhance nucleophilic substitution efficiency .
  • Temperature Control : Low temperatures (0–5°C) during coupling steps reduce side reactions .
  • Purification : Flash chromatography with gradient elution (cyclohexane/ethyl acetate) isolates the target compound from regioisomers .

Q. How does substituent variation (e.g., trifluoromethyl vs. methyl) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives via substituent-specific routes (e.g., electrophilic trifluoromethylation ). Biological assays (e.g., anti-proliferative tests on cancer cell lines) paired with molecular docking (e.g., Autodock Vina) identify critical interactions (e.g., hydrophobic pockets prefer CF3_3 groups) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates binding stability to receptors (e.g., mTOR for anti-cancer activity) .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported pKa or logP values?

  • Methodological Answer : Validate experimental conditions (e.g., pH, ionic strength) using potentiometric titration for pKa and shake-flask/HPLC methods for logP. Compare with computational predictions (e.g., ACD/Labs) to identify outliers .

Q. What methodologies confirm the absence of toxicological hazards in novel derivatives?

  • Methodological Answer :

  • In Vitro Assays : Ames test for mutagenicity; MTT assay for cytotoxicity .
  • In Silico Tools : ProTox-II predicts organ toxicity and LD50_{50} values .
  • Metabolic Profiling : LC-MS/MS identifies reactive metabolites in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.